molecular formula C38H53Cl2NO4 B141051 2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate CAS No. 130388-13-5

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate

Cat. No. B141051
M. Wt: 658.7 g/mol
InChI Key: UDQDXYKYBHKBTI-IZDIIYJESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate, commonly known as DEAE-DHA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA) and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has also been shown to have anti-cancer properties and has been used in the treatment of various types of cancer. In addition, DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The mechanism of action of DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate is not fully understood. It is believed that DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate exerts its anti-inflammatory, anti-cancer, and neuroprotective effects through multiple pathways. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has also been shown to protect neurons from oxidative stress and inhibit the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.

Biochemical And Physiological Effects

DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to decrease the levels of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has also been shown to protect neurons from oxidative stress and inhibit the accumulation of amyloid beta.

Advantages And Limitations For Lab Experiments

The advantages of using DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate in lab experiments include its high purity and high yield. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate is also stable and can be stored for long periods of time without degradation. The limitations of using DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are many potential future directions for research on DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate. One area of research is the development of new synthetic methods to improve the yield and purity of DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate. Another area of research is the investigation of the mechanism of action of DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate to better understand its anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is also needed to determine the optimal dosage and administration of DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate for therapeutic applications. Additionally, DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate could be studied for its potential use in the treatment of other diseases such as cardiovascular disease and diabetes.

Synthesis Methods

DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate can be synthesized by reacting 2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate with N,N-bis(2-chloroethyl)amine and 4-(2-bromoacetyl)phenylbutyrate in the presence of a palladium catalyst. The resulting product is then treated with ethylene glycol monobutyl ether to yield DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate. The synthesis method has been optimized to yield high purity and high yield of DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate.

properties

CAS RN

130388-13-5

Product Name

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate

Molecular Formula

C38H53Cl2NO4

Molecular Weight

658.7 g/mol

IUPAC Name

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate

InChI

InChI=1S/C38H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-37(42)44-33-34-45-38(43)24-21-22-35-25-27-36(28-26-35)41(31-29-39)32-30-40/h10-20,23,25-28H,2-9,21-22,24,29-34H2,1H3/b11-10+,13-12+,15-14+,17-16+,19-18+,23-20+

InChI Key

UDQDXYKYBHKBTI-IZDIIYJESA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl

SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl

synonyms

CDAC
chlorambucil-docosahexaenoic acid conjugate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.